molecular formula C20H44IN B3053517 Tetraisoamylammonium iodide CAS No. 5424-26-0

Tetraisoamylammonium iodide

Cat. No. B3053517
CAS RN: 5424-26-0
M. Wt: 425.5 g/mol
InChI Key: BMKCBSPIAGPRBW-UHFFFAOYSA-M
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Description

Tetraisoamylammonium iodide is a chemical compound with the formula C20H44IN . It is also known by other names such as Ammonium, tetraisopentyl-, iodide; Tetraisoamylammonium ion; Tetraisopentylammonium iodide; 1-Butanaminium, 3-methyl-N,N,N-tris (3-methylbutyl)-, iodide .


Molecular Structure Analysis

The molecular structure of Tetraisoamylammonium iodide is available as a 2D Mol file . The IUPAC Standard InChIKey for the compound is BMKCBSPIAGPRBW-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

Physico-chemical and structural characteristics have been studied of ionic clathrate hydrates of cross-linked (n = 1%) tetraisoamylammonium (TiAA) polyacrylates . All hydrates are isostructural to the earlier studied clathrate hydrate of cross-linked TiAA polyacrylate . The hexagonal structure with the space group P 6 /mmm and slightly different unit cell parameters (a 12.24 Å, c 12.70 Å) is related to the idealized Hexagonal Structure I of clathrate hydrates .

Scientific Research Applications

Catalysis and Chemical Synthesis

Tetraisoamylammonium iodide and similar compounds like tetrabutylammonium iodide have been employed as efficient catalysts in various chemical reactions. For example, tetrabutylammonium iodide acts as a catalyst in the cyclization of unsaturated N-chloroamines, leading to the synthesis of 3-chloropiperidines. This process potentially proceeds through N-iodoamine intermediates, acting as a source of iodonium ions (Noack & Göttlich, 2002). Additionally, it has been used as an iodide source for in situ formation of iodobenzene in the synthesis of N-aryl amides from arenediazonium salts and primary amides (Bhojane, Jadhav & Nagarkar, 2014).

Analytical Chemistry and Sensing

In analytical chemistry, tetraisoamylammonium iodide-related compounds are useful in the recognition and sensing of ions. For instance, colorimetric iodide recognition and sensing have been achieved using citrate-stabilized core/shell Cu@Au nanoparticles, where iodide induces a color change in the solution, detectable by the naked eye (Zhang et al., 2011).

Surface Chemistry and Photoelectron Spectroscopy

Tetraisoamylammonium iodide and its variants have been studied using photoelectron spectroscopy to understand surface interactions. For example, research has shown that the dehydration of iodide segregated by tetraalkylammonium at the air/solution interface can be studied using this technique (Watanabe, Takahashi & Tanida, 1998). This provides insights into the behavior of these compounds at molecular levels, crucial for various applications in surface chemistry.

Dye-Sensitized Solar Cells

In the field of renewable energy, specifically in the development of dye-sensitized solar cells (DSSCs), tetrabutylammonium iodide, a compound similar to tetraisoamylammonium iodide, has been explored. It influences the properties of polymer blend electrolytes, affecting the overall performance of DSSCs. The concentration of this salt in polymer electrolytes can significantly impact the conductivity and efficiency of solar cells (Theerthagiri et al., 2015).

Safety and Hazards

Tetraisoamylammonium iodide should be handled with care. Avoid contact with skin and eyes, and avoid breathing dust . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

tetrakis(3-methylbutyl)azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N.HI/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;/h17-20H,9-16H2,1-8H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKCBSPIAGPRBW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883491
Record name 1-Butanaminium, 3-methyl-N,N,N-tris(3-methylbutyl)-, iodide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5424-26-0
Record name 1-Butanaminium, 3-methyl-N,N,N-tris(3-methylbutyl)-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5424-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraisoamylammonium iodide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraisoamylammonium iodide
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Record name 1-Butanaminium, 3-methyl-N,N,N-tris(3-methylbutyl)-, iodide (1:1)
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Record name 1-Butanaminium, 3-methyl-N,N,N-tris(3-methylbutyl)-, iodide (1:1)
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URL https://comptox.epa.gov/dashboard/DTXSID00883491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAISOAMYLAMMONIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UYK2CSC66
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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